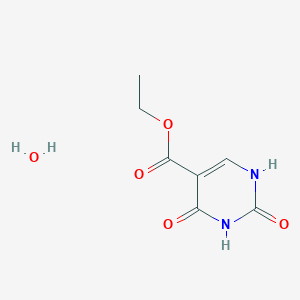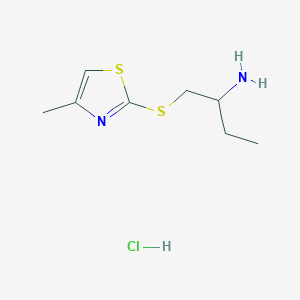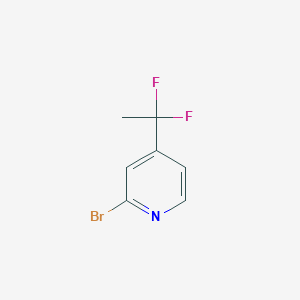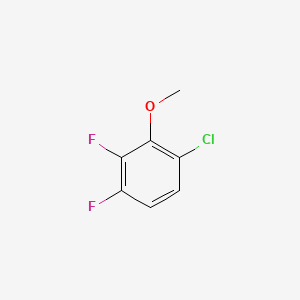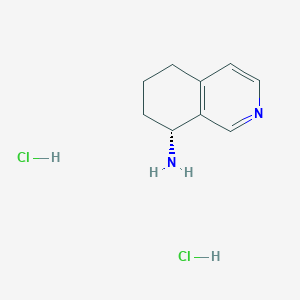![molecular formula C12H24ClNS B1457789 Chlorhydrate de 4-[(cyclohexylsulfanyl)méthyl]pipéridine CAS No. 1864064-06-1](/img/structure/B1457789.png)
Chlorhydrate de 4-[(cyclohexylsulfanyl)méthyl]pipéridine
Vue d'ensemble
Description
4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H23NS·HCl. It is commonly used in pharmaceutical research and development due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals.
Applications De Recherche Scientifique
4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions in the study of 4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride and similar compounds may involve the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with cyclohexylthiomethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to various purification steps, including filtration, distillation, and crystallization, to isolate the desired product. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclohexylsulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted piperidine and cyclohexyl derivatives.
Mécanisme D'action
The mechanism of action of 4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may act as an inhibitor or activator of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride can be compared with other similar compounds, such as:
4-[(Phenylsulfanyl)methyl]piperidine hydrochloride: Similar structure but with a phenyl group instead of a cyclohexyl group.
4-[(Methylsulfanyl)methyl]piperidine hydrochloride: Similar structure but with a methyl group instead of a cyclohexyl group.
4-[(Cyclohexylsulfanyl)methyl]morpholine hydrochloride: Similar structure but with a morpholine ring instead of a piperidine ring.
The uniqueness of 4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride lies in its specific chemical structure, which imparts distinct reactivity and stability compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
4-(cyclohexylsulfanylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NS.ClH/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDIPOKDYMFRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


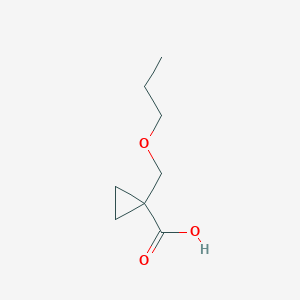
![N-(4'-amino-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1457710.png)
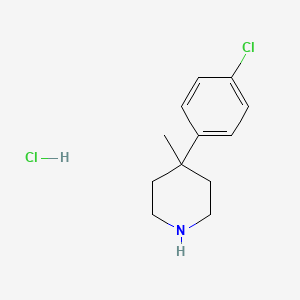
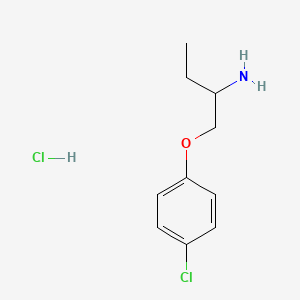

![2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1457716.png)
